![molecular formula C8H14O B6337102 Spiro[3.4]octan-3-ol CAS No. 1378654-54-6](/img/structure/B6337102.png)

Spiro[3.4]octan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

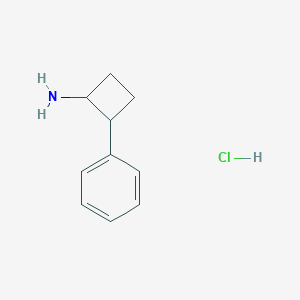

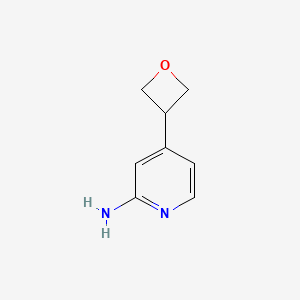

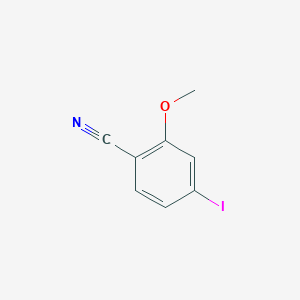

Spiro[3.4]octan-3-ol is a chemical compound with the molecular formula C8H14 . It is also known by other names such as Spiro[3.4]octane .

Synthesis Analysis

The synthesis of spirocyclic compounds like Spiro[3.4]octan-3-ol has been a topic of research in organic and medicinal chemistry . For instance, one approach involves the annulation of the cyclopentane ring . Other approaches involve the annulation of the four-membered ring . These methods employ readily available Grignard reagents based on substituted cyclobutanes .Molecular Structure Analysis

The molecular structure of Spiro[3.4]octan-3-ol is characterized by a unique spiro arrangement, where two cyclic structures share a single atom . The molecular weight of this compound is approximately 110.197 Da .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Drug Design and Synthesis

Spirocyclic compounds like Spiro[3.4]octan-3-ol are often used in drug design due to their rigid structures, which can help to lock bioactive molecules into a specific conformation that interacts effectively with biological targets . Their unique shape can mimic the key features of natural biomolecules, making them valuable in creating new medications with improved efficacy and reduced side effects.

Material Science: Polymer Synthesis

Spiro[3.4]octan-3-ol can be a monomer in the synthesis of polymers. Due to its spiro structure, it can impart enhanced mechanical strength and thermal stability to the resulting polymers. This makes them suitable for high-performance materials used in various industries, including automotive and aerospace .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, spirocyclic compounds are used in the development of OLEDs. Their ability to transport electrons and holes while being resistant to crystallization makes them ideal for creating stable, efficient displays with high color purity .

Agriculture: Pesticide Development

The structural complexity of spirocyclic compounds can be leveraged to develop novel pesticides. Their unique three-dimensional shape can interact with specific receptors in pests, leading to highly targeted and effective pest control solutions .

Flavor and Fragrance Industry

Spirocyclic compounds are known for their ability to act as flavor and fragrance agents. Spiro[3.4]octan-3-ol, in particular, may contribute to creating complex scents and tastes due to its multifaceted chemical structure, which can interact with olfactory receptors in nuanced ways .

Catalysis: Chiral Catalysts

The inherent chirality of spirocyclic compounds makes them suitable as chiral catalysts in asymmetric synthesis. They can induce enantioselectivity in chemical reactions, which is crucial for producing single-enantiomer drugs and other chiral substances .

Eigenschaften

IUPAC Name |

spiro[3.4]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-3-6-8(7)4-1-2-5-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEIRNITSVMOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857397 |

Source

|

| Record name | Spiro[3.4]octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.4]octan-1-OL | |

CAS RN |

1378654-54-6 |

Source

|

| Record name | Spiro[3.4]octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)

![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)